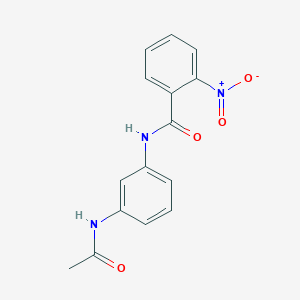

N-(3-acetamidophenyl)-2-nitrobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Science

Benzamide, a simple organic compound with the formula C₆H₅CONH₂, serves as the structural backbone for a vast array of molecules with significant biological activities. wikipedia.org These derivatives are integral to medicinal chemistry, with applications spanning a wide range of therapeutic areas. Substituted benzamides have been shown to exhibit pharmacological properties related to their ability to act as antagonists for dopamine (B1211576) receptors and to facilitate the release of acetylcholine, which is crucial for gastrointestinal smooth muscle function. medchemexpress.com The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous drugs, including antiemetics, antipsychotics, and gastroprokinetic agents. The inherent stability and synthetic accessibility of the benzamide core make it an attractive starting point for the design of new bioactive compounds. researchgate.net

Significance of Nitrobenzamide Scaffolds in Molecular Design

The incorporation of a nitro group (NO₂) into the benzamide scaffold introduces unique electronic and steric properties that can profoundly influence a molecule's biological activity. The nitro group is a powerful electron-withdrawing group, which can alter the reactivity and binding interactions of the parent molecule. nih.gov In drug design, the nitro group is often strategically included to enhance bioactivity. Nitro-containing compounds have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.com The metabolic reduction of the nitro group within the body can lead to the formation of reactive intermediates, a key factor in the pharmacological activity of these compounds. mdpi.com The presence of the nitro group in the ortho position relative to the amide linkage in N-(3-acetamidophenyl)-2-nitrobenzamide is a key structural feature that likely influences its conformational preferences and target interactions.

Research Trajectory and Academic Interest in this compound and Related Chemotypes

While extensive research exists for the broader classes of benzamides and nitroaromatics, dedicated studies on this compound itself are more nascent. Academic interest in this specific chemotype is often driven by its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening in various disease models. The synthesis of related N-substituted benzamide derivatives has been a focus of research aimed at developing new antitumor agents. researchgate.net For instance, a series of N-substituted benzamide derivatives designed based on the histone deacetylase inhibitor Entinostat (MS-275) have been synthesized and evaluated for their anti-proliferative activity. researchgate.net The research trajectory for compounds like this compound often involves initial synthesis and characterization, followed by evaluation in a battery of biological assays to identify potential "hits" for further development.

Hypothesis-Driven Research Avenues for this compound

The unique structural features of this compound lend themselves to several hypothesis-driven research avenues. One primary area of investigation is its potential as an inhibitor of specific enzymes or protein-protein interactions. The acetamido group can participate in hydrogen bonding, while the nitrobenzamide core can engage in various non-covalent interactions within a biological target's binding site.

A key hypothesis is that this compound could serve as a scaffold for the development of inhibitors of enzymes such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP), given that other benzamide derivatives have shown activity against these targets. The synthesis of analogs with modifications to the acetamidophenyl or nitrobenzoyl rings could systematically probe the structure-activity relationships and optimize potency and selectivity.

Another research direction could explore its potential as an antimicrobial agent. The nitroaromatic motif is a well-established pharmacophore in antimicrobial drugs, where its reduction in anaerobic environments can lead to cytotoxic reactive nitrogen species. nih.gov Therefore, investigating the activity of this compound against various bacterial or parasitic strains, particularly those thriving in low-oxygen conditions, would be a logical and promising research avenue.

Interactive Data Table: Physicochemical Properties of this compound and Related Scaffolds

| Compound/Scaffold | Molecular Formula | Molar Mass ( g/mol ) | General Solubility | Key Structural Features |

| This compound | C₁₅H₁₃N₃O₄ | 299.28 | Sparingly soluble in water, soluble in organic solvents | Acetamido group, ortho-nitrobenzamide |

| Benzamide | C₇H₇NO | 121.14 | Slightly soluble in water, soluble in many organic solvents | Unsubstituted aromatic amide |

| 3-Nitrobenzamide (B147352) | C₇H₆N₂O₃ | 166.13 | Insoluble in water | Meta-nitro substitution |

| 2-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | Insoluble in water | Ortho-nitro substitution |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)16-11-5-4-6-12(9-11)17-15(20)13-7-2-3-8-14(13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZORZGWMATKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268595 | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326901-34-2 | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326901-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Acetylamino)phenyl]-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies for N 3 Acetamidophenyl 2 Nitrobenzamide

Established Synthetic Pathways for N-(3-acetamidophenyl)-2-nitrobenzamide

The primary and most established method for the synthesis of this compound is through an amidation reaction. This approach relies on the formation of an amide bond between a suitable amine and a carboxylic acid derivative.

Amidation Reactions and Precursor Synthesis

The logical precursors for the synthesis of this compound are 3-aminoacetanilide (also known as N-(3-aminophenyl)acetamide) and 2-nitrobenzoyl chloride.

Synthesis of 3-Aminoacetanilide: This precursor can be synthesized from m-nitroaniline. The synthesis typically involves the acetylation of the amino group of m-nitroaniline to form m-nitroacetanilide, followed by the reduction of the nitro group to an amino group. This two-step process yields 3-aminoacetanilide, a key intermediate. This compound is a versatile building block in the synthesis of various dyes and pharmaceuticals.

Synthesis of 2-Nitrobenzoyl Chloride: The acyl chloride precursor, 2-nitrobenzoyl chloride, is generally prepared from 2-nitrobenzoic acid. A common method involves the reaction of 2-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion is a standard procedure in organic synthesis to activate the carboxylic acid for subsequent amidation.

Amidation Reaction: The final step is the coupling of 3-aminoacetanilide with 2-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminoacetanilide attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also crucial, with aprotic solvents like dichloromethane or tetrahydrofuran being commonly employed.

A plausible reaction scheme is presented below:

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | m-Nitroaniline | Acetic anhydride | m-Nitroacetanilide |

| 2 | m-Nitroacetanilide | Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | 3-Aminoacetanilide |

| 3 | 2-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-Nitrobenzoyl chloride |

| 4 | 3-Aminoacetanilide, 2-Nitrobenzoyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | This compound |

Reaction Optimization and Yield Enhancement

The optimization of the amidation reaction is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the reaction's efficiency.

Key Optimization Parameters:

Stoichiometry of Reactants: Varying the molar ratio of 3-aminoacetanilide to 2-nitrobenzoyl chloride can influence the reaction outcome. A slight excess of the acyl chloride is sometimes used to ensure complete consumption of the amine.

Choice and Amount of Base: The type of base and its concentration are crucial. A stronger, non-nucleophilic base might be more effective in scavenging the generated acid. The amount of base should be at least stoichiometric to the amount of HCl produced.

Reaction Temperature: The temperature can significantly affect the reaction rate. While some amidation reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

A systematic study of these parameters, potentially using a Design of Experiments (DoE) approach, would be beneficial for achieving the highest possible yield and purity of the final product.

Novel Synthetic Approaches and Methodological Innovations

While the traditional amidation reaction is reliable, modern synthetic chemistry is continually seeking more efficient, cost-effective, and environmentally friendly methods.

Catalytic Transformations in this compound Synthesis

Catalytic methods for amide bond formation are a significant area of research. For the synthesis of this compound, several catalytic strategies could be envisioned.

Direct Amidation of Carboxylic Acids: Instead of converting 2-nitrobenzoic acid to its acyl chloride, direct amidation with 3-aminoacetanilide using a catalyst would be a more atom-economical approach. Various catalysts, including boronic acids, zirconium complexes, and other Lewis acids, have been developed for this purpose. These catalysts typically work by activating the carboxylic acid in situ.

Reductive Amidation: An alternative approach could involve the reductive amidation of a suitable precursor. For instance, a reaction between 2-nitrobenzoic acid and 3-nitroacetanilide in the presence of a reducing agent and a catalyst could potentially form the desired amide bond while simultaneously reducing one of the nitro groups. However, achieving selectivity in such a reaction would be a significant challenge.

The table below summarizes potential catalytic approaches:

| Catalytic Approach | Reactants | Potential Catalyst | Advantages |

|---|---|---|---|

| Direct Amidation | 2-Nitrobenzoic acid, 3-Aminoacetanilide | Boronic acid derivatives, Zr complexes | Avoids the use of harsh chlorinating agents, higher atom economy. |

| Transition Metal-Catalyzed Cross-Coupling | A suitable aryl halide and an amide | Palladium or Copper catalysts | Offers alternative disconnection approaches. |

Sustainable Synthesis Protocols for this compound

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. For the production of this compound, several sustainable strategies could be implemented.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis.

Catalytic Methods: As mentioned earlier, catalytic approaches are inherently greener as they reduce the amount of waste generated from stoichiometric reagents.

Energy Efficiency: Utilizing microwave irradiation or ultrasound-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating methods.

One-Pot Syntheses: Designing a synthetic route where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. For example, a one-pot reduction of m-nitroacetanilide followed by in-situ amidation with 2-nitrobenzoic acid could be explored.

Chemical Modification and Derivatization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of derivatives with potentially new or enhanced properties.

Potential Modification Sites:

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, leading to a wide array of derivatives.

The Acetamido Group: The acetyl group can be hydrolyzed to reveal a primary amine, which can then be modified. Alternatively, the N-H proton of the acetamido group could be a site for substitution under specific conditions.

The Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new functional groups. The positions of these substitutions would be directed by the existing substituents.

The derivatization of this compound could be a valuable strategy in drug discovery programs, where systematic modification of a lead compound is often used to optimize its biological activity, selectivity, and pharmacokinetic properties. For example, converting the nitro group to an amine and then coupling it with various carboxylic acids would generate a series of di-amide compounds for biological screening.

Systematic Structural Variations of the Benzamide (B126) Core

The benzamide core of this compound offers numerous possibilities for systematic structural variations to modulate its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the 2-nitrobenzoyl moiety and the N-(3-acetamidophenyl) portion of the molecule.

Variations on the 2-Nitrobenzoyl Ring:

Modifications to the 2-nitrobenzoyl ring can influence the electronic and steric properties of the molecule. The nitro group, being a strong electron-withdrawing group, plays a significant role in the molecule's reactivity and potential interactions.

Substitution with Other Functional Groups: The nitro group can be replaced by or supplemented with other substituents such as halogens (fluoro, chloro, bromo), alkyl groups, or alkoxy groups. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights the incorporation of multiple substituents on the benzoyl ring nih.gov. The introduction of fluorine, in particular, has been shown to improve the biological properties of some benzamide derivatives nih.gov.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, yielding N-(3-acetamidophenyl)-2-aminobenzamide. This transformation drastically changes the electronic nature of the benzoyl ring, converting an electron-withdrawing group into an electron-donating one, and provides a new site for further functionalization.

Variations on the N-(3-acetamidophenyl) Moiety:

The N-(3-acetamidophenyl) part of the molecule can also be systematically modified to explore structure-activity relationships.

Alteration of the Acetamido Group: The acetamido group (-NHCOCH₃) can be replaced with other acyl groups of varying chain lengths or complexity. For example, replacing the acetyl group with a larger benzoyl group would introduce additional aromatic interactions.

Positional Isomerism of the Acetamido Group: The acetamido group can be moved to the ortho or para positions of the phenylenediamine ring, leading to the synthesis of N-(2-acetamidophenyl)-2-nitrobenzamide and N-(4-acetamidophenyl)-2-nitrobenzamide, respectively.

Substitution on the Phenylenediamine Ring: Additional substituents can be introduced on the phenylenediamine ring to modulate properties like solubility and lipophilicity.

A summary of potential structural variations is presented in the table below.

| Modification Site | Type of Variation | Potential New Compound |

| 2-Nitrobenzoyl Ring | Repositioning of Nitro Group | N-(3-acetamidophenyl)-4-nitrobenzamide |

| 2-Nitrobenzoyl Ring | Substitution with Halogen | N-(3-acetamidophenyl)-2-nitro-4-chlorobenzamide |

| 2-Nitrobenzoyl Ring | Reduction of Nitro Group | N-(3-acetamidophenyl)-2-aminobenzamide |

| N-(3-acetamidophenyl) Moiety | Alteration of Acyl Group | N-(3-benzamidophenyl)-2-nitrobenzamide |

| N-(3-acetamidophenyl) Moiety | Positional Isomerism | N-(4-acetamidophenyl)-2-nitrobenzamide |

Peripheral Functionalization for Enhanced Research Utility

Peripheral functionalization involves the introduction of specific chemical moieties onto the core structure of this compound to enhance its utility in research. This can be achieved by adding functional groups that allow for conjugation to other molecules, improve solubility, or enable detection.

One common strategy is the introduction of a "handle" for further chemical modification. This can be a terminal alkyne or azide group, which can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov. For example, a propargyl group could be attached to the molecule, providing a terminal alkyne for subsequent conjugation.

Another approach is to introduce functional groups that improve aqueous solubility, which is often a desirable property for biological studies. This can be achieved by incorporating polar groups such as carboxylic acids, sulfonic acids, or polyethylene glycol (PEG) chains.

Functionalization can also be aimed at introducing reporter groups for detection and imaging. This could involve the attachment of a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope.

The table below summarizes some potential peripheral functionalization strategies.

| Functionalization Goal | Strategy | Example Functional Group |

| Bioconjugation | Introduction of a "click chemistry" handle | Terminal alkyne, Azide |

| Improved Solubility | Addition of polar groups | Carboxylic acid, Polyethylene glycol (PEG) |

| Detection and Imaging | Attachment of a reporter group | Fluorophore, Biotin |

Synthesis of Bioconjugates and Chemical Probes

The synthesis of bioconjugates and chemical probes from this compound allows for the investigation of its interactions with biological systems. A chemical probe is a small molecule that is used to study biological processes, often by binding to a specific protein or other biomolecule nih.gov.

To create a chemical probe, this compound would first be functionalized with a reactive group or a reporter tag, as described in the previous section. For example, a version of the molecule with a terminal alkyne could be synthesized. This alkyne-tagged probe could then be introduced into a biological system, such as a cell culture. After an incubation period, the cells would be lysed, and the probe, along with any proteins it has bound to, could be "clicked" to an azide-containing reporter tag, such as a fluorescent dye or a biotin molecule nih.gov. This would allow for the visualization or purification of the protein targets of the probe.

The development of benzamide-based PROTACs (Proteolysis Targeting Chimeras) is an advanced application of such derivatization strategies. PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. While not directly reported for this compound, ortho-substituted benzamide derivatives have been explored as binders for the Cereblon (CRBN) E3 ligase, a key component in many PROTACs nih.gov. This suggests that with appropriate functionalization, this compound could potentially be developed into a warhead for a PROTAC targeting a specific protein of interest.

The general workflow for the development of a chemical probe from this compound is outlined below.

| Step | Description |

| 1. Synthesis of Functionalized Probe | A derivative of this compound is synthesized with a reactive handle (e.g., an alkyne). |

| 2. Incubation with Biological System | The probe is introduced to cells or a cell lysate to allow for binding to its target(s). |

| 3. Lysis and "Click" Reaction | The cells are lysed, and a reporter tag with a complementary reactive group (e.g., an azide) is added, leading to covalent linkage to the probe. |

| 4. Detection and/or Purification | The tagged protein-probe complex is detected (e.g., by fluorescence imaging) or purified (e.g., using streptavidin beads for a biotin tag). |

| 5. Target Identification | The purified proteins are identified using techniques such as mass spectrometry. |

Structure Activity Relationship Sar and Structural Optimization Studies of N 3 Acetamidophenyl 2 Nitrobenzamide Derivatives

Elucidation of Molecular Determinants for Biological Activities

The biological profile of N-(3-acetamidophenyl)-2-nitrobenzamide derivatives is intricately linked to the specific arrangement and nature of their constituent parts. Structure-activity relationship (SAR) studies have been pivotal in identifying the pharmacophoric elements essential for molecular recognition and efficacy.

The nitro (NO₂) group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the benzamide (B126) scaffold. nih.gov Its presence and position on the phenyl ring can drastically alter the molecule's polarity, reactivity, and ability to interact with biological targets. nih.govyoutube.com The electron-withdrawing effect, exerted through both resonance and inductive effects, deactivates the aromatic ring, making it less susceptible to further electrophilic substitution but creating specific electronic environments that can be crucial for binding. nih.govyoutube.com

The biological activity of nitro-aromatic compounds is often dependent on the enzymatic reduction of the nitro group to form nitroso and hydroxylamine (B1172632) intermediates, which can then interact with biomolecules. nih.govresearchgate.net The position of the nitro group dictates the electronic distribution across the molecule, which in turn affects its reduction potential and interaction with enzymes like nitroreductases. researchgate.net For instance, studies on various nitrobenzamide derivatives have shown that the position of the nitro group is critical for their anti-tumor activity. While the parent compound features a 2-nitro (ortho) substitution, related studies on 3-nitrobenzamide (B147352) and 4-nitrobenzamide (B147303) derivatives have demonstrated potent biological activities, indicating that the precise location of the nitro group modulates the compound's interaction with its cellular targets. nih.gov In many cases, the presence of the nitro group, particularly at the ortho or para positions, enhances activity by improving lipophilicity and interaction with biological membranes. nih.gov

The acetamido (NHCOCH₃) group on the second phenyl ring is another critical determinant of biological activity. This functional group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form key interactions within a protein's binding pocket. SAR studies on related molecules, such as the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), have underscored the importance of the acetamido group for activity. nih.gov

Modifications to this moiety can lead to significant changes in efficacy. For example, altering the alkyl group (the methyl in acetamido) or replacing the entire group can disrupt essential hydrogen bonds, leading to a loss of activity. nih.gov Conversely, strategic modifications, such as N-methylation of related amine structures, have been shown in some contexts to enhance inhibitory activity against certain enzymes, like butyrylcholinesterase, by altering the compound's conformational flexibility and binding mode. mdpi.com Therefore, the acetamido group in this compound is considered a key pharmacophoric feature, and its modification is a critical aspect of lead optimization.

Substituting the phenyl rings of the this compound scaffold is a common strategy to fine-tune its biological activity, physicochemical properties, and pharmacokinetic profile. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. mdpi.commdpi.com

In the context of designing benzamide-type ligands for the Cereblon (CRBN) E3 ligase, a key target in targeted protein degradation, substitutions on the phenyl ring have been shown to directly impact binding affinity. nih.govacs.orgresearchgate.net For example, introducing an electron-withdrawing fluorine atom can modulate the electronic properties of the ring and lead to improved binding. researchgate.net Studies on a series of benzamide derivatives revealed that small, electronegative substituents often enhance affinity. acs.org

The table below, derived from research on benzamide-type CRBN binders, illustrates the effect of substituents on inhibitory concentration (IC₅₀).

| Compound | Substituent (R) on Phenyl Ring | CRBN Binding Affinity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Analog 1 | -H | 150 ± 26 | acs.org |

| Analog 2 | -F | 63 ± 16 | acs.org |

| Analog 3 | -Cl | 104 ± 15 | acs.org |

| Analog 4 | -CH₃ | >250 | acs.org |

As shown, a fluorine substituent (Analog 2) resulted in the highest affinity (lowest IC₅₀ value), demonstrating that small, electronegative groups can be favorable for this particular interaction. acs.org In contrast, a larger methyl group (Analog 4) was detrimental to binding. acs.org This highlights the delicate balance of steric and electronic effects that govern molecular interactions. science.govrsc.org

Rational Design Principles for this compound Analogues

The knowledge gained from SAR studies provides the foundation for the rational design of new analogues with improved potency, selectivity, and drug-like properties. nih.gov This process involves moving from understanding what makes a molecule active to intentionally designing better molecules for a specific purpose.

Modern drug design often employs a target-centric approach, where ligands are specifically engineered to interact with a known biological target, such as an enzyme or receptor. For benzamide derivatives, a significant application has been the design of ligands for the Cereblon (CRBN) substrate receptor. nih.govresearchgate.net These ligands can be used to create Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific disease-causing proteins. nih.govacs.org

The design process involves using the benzamide scaffold as a starting point and modifying it to fit precisely into the target's binding pocket. Computational methods like molecular docking are used to predict how a designed analogue will bind and to prioritize which compounds to synthesize. nih.gov This approach led to the discovery of conformationally locked benzamide derivatives that mimic the interactions of natural CRBN ligands but have improved chemical stability. nih.govresearchgate.net By optimizing the substituents on the phenyl rings, researchers can enhance binding affinity and selectivity, creating highly potent and specific molecules. acs.org

Pharmacophore modeling is a powerful computational tool used in lead optimization. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for a molecule to bind to its target. For this compound derivatives, a pharmacophore model would likely include:

An aromatic ring from the nitrobenzamide portion.

A hydrogen bond donor/acceptor pair from the amide linker.

A second aromatic ring from the acetamidophenyl portion.

A hydrogen bond donor/acceptor from the acetamido group.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to find new scaffolds or to guide the modification of an existing lead compound. nih.gov This process, known as lead optimization, aims to enhance the desired properties of a molecule, such as potency and selectivity, while minimizing undesirable characteristics. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are often built to correlate chemical structures with biological activities, providing predictive power to guide the design of new analogues. nih.govnih.gov This iterative cycle of design, synthesis, and testing, guided by computational models, is crucial for developing promising preclinical candidates. nih.gov

Comparative Analysis with Structurally Related Benzamide Compounds

A direct comparative analysis of this compound with its structurally related benzamide compounds is not available in the reviewed scientific literature. While numerous studies exist on the structure-activity relationships of various benzamide and nitroaromatic compounds, research specifically detailing a comparative investigation of this compound and its close analogs could not be identified.

General principles from broader benzamide SAR studies can, however, provide a hypothetical framework for such a comparison. In many series of biologically active benzamides, the nature and position of substituents on both the benzoyl and aniline (B41778) rings are critical determinants of activity. For instance, the nitro group at the 2-position of the benzoyl ring is a strong electron-withdrawing group, which can influence the compound's electronic properties and ability to form hydrogen bonds. Its replacement with other groups, or a shift in its position to the 3- or 4-position, would be expected to significantly impact biological activity. Similarly, the 3-acetamido substituent on the aniline ring plays a role in defining the molecule's polarity and potential for hydrogen bonding interactions with a biological target.

A hypothetical comparative study would likely involve the synthesis and evaluation of compounds where these key features are altered. The data from such a study would be essential for a robust comparative analysis.

Table of Hypothetical Analogs for Comparative SAR Study:

| Compound ID | Modification from Parent Compound | Rationale for Comparison |

| Parent | This compound | Baseline compound for activity. |

| Analog 1 | N-(3-aminophenyl)-2-nitrobenzamide | Assess the role of the acetamido group's acetyl moiety. |

| Analog 2 | N-(3-acetamidophenyl)-3-nitrobenzamide | Evaluate the impact of the nitro group's position (meta). |

| Analog 3 | N-(3-acetamidophenyl)-4-nitrobenzamide | Evaluate the impact of the nitro group's position (para). |

| Analog 4 | N-(3-acetamidophenyl)-2-aminobenzamide | Determine the necessity of the electron-withdrawing nitro group. |

| Analog 5 | N-(4-acetamidophenyl)-2-nitrobenzamide | Investigate the influence of the acetamido group's position. |

Without experimental data from studies including such analogs, any further comparative analysis would be purely speculative.

Molecular and Cellular Mechanisms of Action of N 3 Acetamidophenyl 2 Nitrobenzamide

Enzyme Inhibition Profiles and Kinetics

The ability of a compound to inhibit specific enzymes is a primary mechanism through which it can exert a pharmacological effect. The following subsections delve into the known and putative inhibitory activities of N-(3-acetamidophenyl)-2-nitrobenzamide against several key enzymatic targets.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair and programmed cell death. umassmed.eduyoutube.com Inhibitors of PARP have emerged as significant therapeutic agents, particularly in the field of oncology. nih.govnih.gov These inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. umassmed.edu This action prevents the synthesis of poly(ADP-ribose) chains, a key step in the recruitment of DNA repair proteins. youtube.com

Despite the extensive research into PARP inhibitors, a review of the available scientific literature did not yield specific studies investigating the modulatory effects of this compound on PARP enzymes. While various benzamide (B126) derivatives have been identified as PARP inhibitors, direct evidence of such activity for this specific compound is not presently documented.

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. umassmed.edunih.gov Inhibition of Mpro can effectively halt the viral life cycle. nih.gov Researchers have explored a multitude of compounds, both covalent and non-covalent inhibitors, for their ability to bind to the active site of this protease. nih.govnih.gov

A thorough search of the scientific literature did not reveal any studies specifically evaluating this compound as an inhibitor of SARS-CoV-2 Mpro or other viral proteases. While the broader class of nitrobenzamide derivatives has been investigated for various biological activities, direct research linking this particular compound to viral protease inhibition is currently unavailable.

Urea (B33335) transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes, playing a critical role in the kidney's ability to concentrate urine. Inhibition of these transporters presents a novel diuretic strategy that could be particularly beneficial in conditions of fluid retention. researchgate.net

Recent research has identified a novel class of diarylamide derivatives as potent urea transporter inhibitors. Within this class, this compound was synthesized and investigated for its potential as a UT inhibitor. A 2025 study by Zhang and colleagues detailed the synthesis of a series of diarylamides, including this compound, as part of an effort to optimize UT inhibitory activity. medchemexpress.com

While the specific inhibitory kinetics for this compound were not detailed in the available literature, a closely related analog, N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide , demonstrated significant inhibitory activity. medchemexpress.com This suggests that the N-(3-acetamidophenyl) moiety is a key structural feature for interaction with the urea transporter. The general mechanism for this class of inhibitors is believed to involve reversible, non-covalent binding to the transporter protein, thereby blocking the passage of urea.

Table 1: Investigated Diarylamide Urea Transporter Inhibitors

| Compound Name | Investigated Activity |

| This compound | Synthesized and investigated as a UT inhibitor. medchemexpress.com |

| N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide | Demonstrated significant UT inhibitory activity. medchemexpress.com |

The potential for a single chemical compound to interact with multiple enzymatic targets is a well-established concept in pharmacology. However, based on the currently available scientific literature, there are no specific studies that characterize the inhibitory activity of this compound against other enzymes. Broader research into related structures, such as acetamidophenyl derivatives, indicates that they can interact with various enzymes, but direct evidence for the subject compound is lacking. researchgate.net

Receptor Binding and Allosteric Modulation Studies

In addition to direct enzyme inhibition, compounds can exert their effects by binding to and modulating the activity of cellular receptors. This section explores the known interactions of this compound with such receptors.

Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov They are involved in a wide array of physiological and pathological processes. nih.gov

A comprehensive review of the scientific literature found no direct evidence of this compound interacting with any of the metabotropic glutamate receptor subtypes. While various small molecules, including some containing benzamide structures, have been developed as allosteric modulators of mGluRs, specific research on this compound in this context has not been published. nih.gov

Identification of Other G-Protein Coupled Receptor (GPCR) Modulatory Effects

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets that mediate a vast array of physiological responses. nih.gov Allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offer a sophisticated means of regulating GPCR activity and signal transduction. nih.govyoutube.com

While specific data on this compound's interaction with various GPCRs is not presently available, some N-substituted benzamides are known GPCR modulators. A prominent example is metoclopramide, which functions as a dopamine (B1211576) D2 receptor antagonist. nih.gov Given this precedent within the N-substituted benzamide class, it is plausible that this compound could exhibit modulatory effects on one or more GPCRs. However, without direct experimental evidence, this remains an area for future investigation. The activation of GPCRs can trigger numerous signaling cascades, including those involving G-proteins and β-arrestins, making this a potentially significant aspect of the compound's pharmacology. nih.gov

Cellular Pathway Perturbations and Molecular Targeting

Studies on the N-substituted benzamide analogue, 3-chloroprocainamide (3CPA), have demonstrated a clear capacity to induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanism appears to be centered on the intrinsic, or mitochondrial, pathway of apoptosis. nih.govbohrium.com

Key events in this process include the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, which are ultimately responsible for the biochemical and morphological hallmarks of apoptosis. nih.govmdpi.comnih.gov The induction of apoptosis by 3CPA has been observed in both murine 70Z/3 pre-B cells and human promyelocytic leukemia HL-60 cells. nih.govnih.gov

Interestingly, this apoptotic induction appears to be independent of the tumor suppressor protein p53. nih.govnih.gov This is significant because the p53 pathway is often inactivated in cancer cells, suggesting that compounds like 3CPA could be effective against a broader range of tumors. researchgate.net The apoptotic effect can be mitigated by inhibitors of caspase-9 and pan-caspase inhibitors, but less so by caspase-8 inhibitors, further cementing the role of the mitochondrial pathway. nih.govresearchgate.net

Table 1: Mechanistic Findings of Apoptosis Induction by the Analogue 3CPA

| Cell Line | Concentration | Key Observation | Apoptotic Pathway | Reference |

|---|---|---|---|---|

| 70Z/3 (murine pre-B) | >250 µM | Induces cytochrome c release and caspase-9 activation. | Intrinsic (Mitochondrial) | nih.govnih.gov |

| HL-60 (human leukemia) | 500 µM | Induces apoptosis; effect is p53-independent. | Intrinsic (Mitochondrial) | nih.govnih.gov |

| 70Z/3 | 250-500 µM | Apoptosis is reduced by caspase-9 inhibitor (LEHD-fmk). | Intrinsic (Mitochondrial) | researchgate.net |

A distinct effect observed with N-substituted benzamides like 3CPA is the induction of cell cycle arrest, specifically in the G2/M phase. nih.govnih.gov This arrest is a transient pause in cell cycle progression, which can be triggered by cellular stress or DNA damage to allow time for repair before cell division. nih.govyoutube.comyoutube.com

In cellular models, this G2/M block occurs prior to the onset of apoptosis. nih.gov For instance, in HL-60 cells treated with 3CPA, an accumulation of cells in the G2/M phase is observed before significant apoptotic activity is detected. nih.gov This cell cycle arrest is a robust phenomenon, occurring even when apoptosis is blocked either by pan-caspase inhibitors (like ZVAD-fmk) or by the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This indicates that the G2/M arrest is an upstream event and not a consequence of apoptotic signaling. nih.gov Similar to its apoptotic effects, the 3CPA-induced cell cycle block is also independent of p53 status. nih.govnih.gov Other related benzamide compounds have also been shown to cause cell cycle arrest, though sometimes in different phases, such as the G0/G1 phase. nih.govnih.gov

Table 2: Cell Cycle Modulation by the Analogue 3CPA

| Cell Line | Concentration | Effect | Independence | Reference |

|---|---|---|---|---|

| 70Z/3 (murine pre-B) | 500 µM | G2/M phase block precedes apoptosis. | Independent of caspase activity. | researchgate.net |

| HL-60 (human leukemia) | 500 µM | G2/M phase accumulation. | Independent of p53 status. | nih.govnih.gov |

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.govmdpi.comnih.gov While there is no direct evidence from the provided search results linking this compound to the inhibition of the Receptor Tyrosine Kinase (RTK) or PI3K/Akt pathways, targeting this cascade is a common strategy for anti-cancer agents.

There is, however, clear evidence of interaction with the Bcl-2 family of proteins. The Bcl-2 family comprises both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak) that govern mitochondrial outer membrane permeabilization. nih.govnih.gov Research on the analogue 3CPA shows that overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells significantly inhibits drug-induced apoptosis. nih.govnih.govresearchgate.net This finding strongly suggests that the compound's pro-apoptotic activity is modulated by, and likely involves the neutralization of, anti-apoptotic Bcl-2 family members, allowing pro-apoptotic proteins to initiate cell death. nih.gov

Direct interactions between this compound and nucleic acids or DNA-modifying enzymes have not been documented in the available research. Generally, some nitroaromatic compounds are known to form DNA adducts after being reduced within the cell, which can lead to DNA damage. nih.gov Additionally, certain ruthenium(II) complexes incorporating a 2-nitrobenzylidene moiety have been shown to bind and cleave DNA. nih.gov However, whether this compound itself interacts directly with DNA or influences enzymes involved in DNA modification and repair remains to be determined through specific investigation. nih.gov

Investigation of Reactive Metabolites and Their Cellular Impact

The presence of a nitro group in the structure of this compound suggests the potential for metabolic activation into reactive species. The nitro group is an electron-withdrawing moiety that can undergo redox reactions within cells. nih.gov The reduction of nitroarenes can produce toxic intermediates, such as nitroso and superoxide (B77818) species, which are capable of covalently binding to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. nih.govnih.gov This dual nature of the nitro group means it can be considered both a pharmacophore (contributing to biological activity) and a toxicophore (contributing to toxicity). mdpi.comnih.gov

The metabolism of other nitrobenzamide-containing molecules can lead to fragmentation and the formation of various reactive ions. mdpi.com While the specific metabolic pathways and potential reactive intermediates of this compound have not been characterized, its chemical structure suggests that such investigations would be crucial for a complete understanding of its biological effects and safety profile. nih.gov

Computational Chemistry and in Silico Investigations of N 3 Acetamidophenyl 2 Nitrobenzamide

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Protein-Ligand Interaction Profiling

The interaction of N-(3-acetamidophenyl)-2-nitrobenzamide with various protein targets can be profiled using molecular docking simulations. These simulations predict the binding energy and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. For instance, the nitro group and the acetamido group of the compound are potential hydrogen bond donors and acceptors, which can play a significant role in its binding to protein active sites. The aromatic rings in the structure can also participate in π-π stacking interactions with aromatic residues in the protein.

A hypothetical protein-ligand interaction profile for this compound is presented in the table below, illustrating the types of interactions that could be observed with a target protein.

| Interaction Type | Ligand Group | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Nitro group (O) | ARG 120 (NH) | 2.8 |

| Hydrogen Bond | Acetamido group (NH) | ASP 85 (O) | 3.1 |

| π-π Stacking | Phenyl ring | PHE 258 | 4.5 |

| Hydrophobic | Acetyl group (CH3) | LEU 54 | 3.9 |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the flexibility of the ligand and the stability of the protein-ligand complex.

Ligand Flexibility and Dynamic Behavior within Binding Pockets

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational space of the ligand within the binding pocket, revealing its flexibility and how it adapts to the dynamic nature of the protein. The simulations can show fluctuations in the ligand's position and orientation, providing insights into the stability of the binding mode predicted by molecular docking. The dynamic behavior of the acetamido and nitro groups, in particular, can be monitored to understand their role in maintaining key interactions.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide a deeper understanding of the chemical reactivity and intramolecular interactions of this compound.

Analysis of the electronic structure can reveal the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and its ability to participate in various types of chemical interactions. For instance, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzamide (B126) ring. The distribution of charges and the locations of electrophilic and nucleophilic sites can be mapped, providing a basis for predicting its chemical behavior and interaction patterns.

A summary of hypothetical electronic properties for this compound obtained from quantum chemical calculations is provided in the table below.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with considerable accuracy. For this compound, DFT calculations, typically employing a basis set like B3LYP/6-31G(d,p), would be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic behavior.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Molecular Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| Energy Gap (HOMO-LUMO) | 4.2 eV |

| Dipole Moment | 4.8 D |

| Total Energy | -1025 Hartree |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, as specific DFT data for this compound is not publicly available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Charge Distribution and Reactivity Predictions

The charge distribution within this compound is a key determinant of its chemical reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visualize the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the nitro group, being strongly electron-withdrawing, creates a significant region of positive electrostatic potential on the adjacent phenyl ring, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and amide groups, along with the acetamido group, would exhibit negative potential, acting as hydrogen bond acceptors.

Frontier molecular orbital analysis (HOMO and LUMO distribution) further elucidates reactivity. The HOMO is likely localized on the acetamidophenyl ring, suggesting this as the primary site for electrophilic attack. The LUMO would be concentrated on the nitro-substituted phenyl ring, indicating it as the site for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity.

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is required. The model is typically built using a training set of compounds and validated with a separate test set. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods employed.

A hypothetical QSAR model for a series of benzamide derivatives might take the form of the following equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) represent the contribution of each descriptor to the activity. Such a model, once validated, can predict the biological activity of new, unsynthesized compounds.

Identification of Physicochemical Descriptors for Activity

The selection of appropriate physicochemical descriptors is crucial for a robust QSAR model. For this compound and its analogs, relevant descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. These describe the electronic aspects of the molecule.

Steric Descriptors: Molecular weight, molecular volume, and surface area. These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water). This quantifies the lipophilicity of the molecule.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.

Table 2: Key Physicochemical Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energy | Governs electrostatic and covalent interactions with biological targets. |

| Steric | Molecular Weight, Molar Refractivity | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, Water Solubility | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

If this compound were identified through a virtual screening campaign, it would likely be the result of either a ligand-based or a structure-based approach.

Ligand-Based Virtual Screening: This method uses a known active molecule as a template to find other molecules in a database with similar properties (e.g., shape, electrostatic features). If a molecule with a similar benzamide scaffold was a known inhibitor of a particular target, this compound could be identified as a potential hit due to structural similarity.

Structure-Based Virtual Screening: This approach, also known as molecular docking, involves fitting candidate molecules into the three-dimensional structure of a biological target's binding site. The binding affinity is then estimated using a scoring function. This compound would be identified as a lead compound if it demonstrated a favorable binding mode and a high docking score, indicating a strong predicted interaction with the target. Key interactions would likely involve hydrogen bonding from its amide and nitro groups and hydrophobic interactions from its phenyl rings.

The identification of this compound as a hit in a virtual screen would necessitate further experimental validation to confirm its biological activity and to serve as a starting point for lead optimization.

Preclinical Biological Evaluation of N 3 Acetamidophenyl 2 Nitrobenzamide in Mechanistic in Vitro and in Vivo Models

In Vitro Enzymatic Assays and Biochemical Characterization

In vitro enzymatic assays are fundamental in early-stage drug discovery to determine if a compound can directly interact with and modulate the activity of a purified target enzyme. These assays provide quantitative measures of a compound's potency and its mechanism of inhibition. While various nitrobenzamide and benzamide (B126) derivatives have been evaluated for biological activity against enzymes like iNOS, DprE1, and glucokinase, specific data for N-(3-acetamidophenyl)-2-nitrobenzamide is not extensively detailed in publicly available literature. nih.govmdpi.comnih.govuky.edunih.gov

Concentration-Response Profiling (e.g., IC50 determination)

Concentration-response profiling is performed to quantify the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. This value is crucial for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies. The IC50 is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a sigmoidal curve.

While studies on other nitro-substituted benzamides have reported IC50 values for their inhibitory effects, for example, on nitric oxide production, specific IC50 data for this compound against a particular enzyme target is not available in the reviewed scientific literature. nih.gov

Table 1: Illustrative Concentration-Response Data for this compound Against a Hypothetical Enzyme Target Note: The following data is for illustrative purposes only, as specific experimental results for this compound were not found in public databases.

| Concentration (µM) | % Inhibition |

| 0.01 | 5.2 |

| 0.1 | 15.8 |

| 1 | 48.9 |

| 10 | 85.3 |

| 100 | 98.1 |

| Calculated IC50 (µM) | 1.03 |

Enzyme Kinetic Studies (e.g., Ki, Vmax, Km)

Enzyme kinetic studies are conducted to elucidate the mechanism by which a compound inhibits its target enzyme. Key parameters determined are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. The Ki is a measure of the inhibitor's binding affinity. By analyzing how these parameters change in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. ucdavis.edu For instance, a competitive inhibitor increases the apparent Km but does not affect Vmax. ucdavis.edu

Detailed enzyme kinetic studies providing Km, Vmax, and Ki values for this compound have not been identified in the available research literature.

Table 2: Illustrative Enzyme Kinetic Parameters for a Hypothetical Enzyme in the Absence and Presence of this compound Note: This table illustrates the type of data generated from enzyme kinetic studies. Specific data for the compound is not publicly available.

| Condition | Km (µM) | Vmax (µmol/min) | Ki (µM) | Mechanism of Inhibition |

| No Inhibitor | 15 | 100 | N/A | N/A |

| + Inhibitor | 35 | 100 | 0.85 | Competitive |

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are critical for confirming that a compound's activity observed in a purified system translates to a more complex biological environment. These assays can verify that the compound can permeate cells, engage its intended target, and modulate downstream cellular pathways.

Cellular Target Engagement Assays

Cellular target engagement assays are designed to confirm that a compound physically interacts with its intended protein target within intact cells. nih.govnih.gov Various techniques can be employed, such as the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of a target protein upon ligand binding. Confirmation of target engagement in a cellular context is a crucial step to validate a compound's mechanism of action and to ensure that its cellular effects are not due to off-target activities.

Specific studies demonstrating the direct cellular target engagement of this compound are not present in the reviewed literature.

Mechanistic Cytotoxicity Studies in Research Cell Lines (e.g., apoptosis induction as a pathway study)

Mechanistic cytotoxicity studies investigate how a compound induces cell death. A key mechanism is apoptosis, or programmed cell death, which is a desirable outcome for anti-cancer agents. Assays to detect apoptosis include measuring the activation of caspases (key enzymes in the apoptotic cascade), detecting the externalization of phosphatidylserine (e.g., via Annexin V staining), and analyzing DNA fragmentation. nih.govresearchgate.net Studies on other N-substituted benzamides have shown the ability to induce apoptosis through the release of cytochrome c and activation of caspase-9. nih.govresearchgate.net

While the broader class of benzamides has been studied for apoptosis induction, specific experimental data detailing the pro-apoptotic activity of this compound in any research cell line, including measurements of caspase activation or DNA fragmentation, could not be located in the public domain.

Table 3: Illustrative Apoptosis Induction Data for this compound in a Cancer Cell Line Note: This table is a hypothetical representation of data from apoptosis assays. No such data was found for the specified compound.

| Treatment | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 4.5 | 1.0 |

| Compound (1 µM) | 15.2 | 2.1 |

| Compound (10 µM) | 45.8 | 5.7 |

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are used to monitor the activity of specific signaling pathways. nih.gov In these assays, cells are engineered to express a reporter gene (such as luciferase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter signal indicates that the compound is modulating that pathway. nih.gov These assays are valuable for understanding the downstream functional consequences of target engagement. nih.gov

No studies utilizing reporter gene assays to assess the impact of this compound on any specific cellular signaling pathway have been found in the reviewed scientific literature.

Mechanistic In Vivo Studies in Animal Models (excluding human clinical data)

Information regarding in vivo studies of this compound in animal models is not available in the public domain.

Pharmacodynamic Assessments in Relevant Preclinical Models

No published research could be identified that details the pharmacodynamic properties or assessments of this compound in any preclinical animal models.

Evaluation of Target Modulation in Animal Tissues

There is no available data from in vivo studies to confirm or evaluate the modulation of biological targets by this compound in animal tissues.

Exploration of Molecular Biomarkers in Animal Studies

No studies have been published that explore molecular biomarkers associated with the administration of this compound in animal models.

Future Directions and Research Perspectives for N 3 Acetamidophenyl 2 Nitrobenzamide

Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices

To robustly study the pharmacokinetics, metabolic fate, and target engagement of N-(3-acetamidophenyl)-2-nitrobenzamide, the development of sensitive and specific analytical methods is a prerequisite. Future research should focus on establishing validated techniques for its detection and quantification in various biological and environmental samples.

A primary approach would involve leveraging modern chromatography and mass spectrometry techniques. cdc.govmdpi.com Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands out as a powerful tool for this purpose. nih.gov This method offers high sensitivity and selectivity, making it suitable for detecting the compound and its potential metabolites in complex matrices such as plasma, urine, and cell lysates. nih.gov The development process would involve optimizing the chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures, which could include solid-phase extraction (SPE) to purify and concentrate the analyte from the biological matrix. nih.gov

Gas chromatography-mass spectrometry (GC-MS) represents another viable technique, particularly for assessing exposure to nitroaromatic compounds. capes.gov.br This method may require a derivatization step to enhance the volatility and thermal stability of this compound. Furthermore, electrochemical methods, which are effective for the analysis of nitro compounds, could be explored for their potential in creating rapid and cost-effective sensors. researchgate.net These techniques, such as differential pulse voltammetry, rely on the electrochemical reduction of the nitro group. researchgate.net

Validation of any developed method is critical and should adhere to international guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govtandfonline.com

Exploration of Novel Biological Targets and Pathways

The chemical structure of this compound suggests several avenues for biological investigation. The acetanilide (B955) portion is structurally related to compounds known for their analgesic and antipyretic properties. For instance, acetanilide itself was historically used as a drug and is metabolized to paracetamol (acetaminophen), which acts by inhibiting cyclooxygenase (COX) enzymes. patsnap.compatsnap.combritannica.comncats.iowikipedia.org This link suggests that this compound could be investigated for similar activities.

The nitrobenzamide moiety is also of significant interest. Nitro-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net Some nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction within cells, leading to reactive intermediates that may covalently modify biological macromolecules. nih.gov This reactivity is a key aspect of the mechanism of action for many nitroaromatic drugs. nih.gov

Future research should, therefore, employ a range of in vitro assays to screen for potential biological activities. This could include assays for the inhibition of COX and iNOS enzymes, as well as broader cell-based screens to assess effects on cancer cell proliferation or inflammatory pathways in macrophage cell lines. researchgate.netnih.gov Identifying the molecular targets is a crucial step toward understanding the compound's mechanism of action.

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the cellular effects of this compound, integrating various "omics" technologies will be essential. These high-throughput approaches can provide an unbiased view of the compound's impact on the proteome, metabolome, and other cellular networks.

Chemical Proteomics: This powerful strategy can be used to identify the direct protein targets of a small molecule. mdpi.comstanford.edu One approach involves synthesizing a derivative of this compound that incorporates an affinity tag (like biotin) and a photoreactive group. nih.gov This "probe" can be introduced into living cells, where it will bind to its protein targets. Upon UV irradiation, the photoreactive group forms a covalent bond, permanently linking the probe to the target. The tagged proteins can then be isolated using affinity purification and identified by mass spectrometry. mdpi.comnih.gov This method can uncover both on-target and off-target interactions, providing critical insights into the compound's efficacy and potential for toxicity. mdpi.com

Metabolomics: Studying the metabolic fate of this compound is crucial. In vitro systems using human liver microsomes or hepatocytes can reveal how the compound is metabolized, for instance, whether the amide bond is hydrolyzed to release potentially toxic aromatic amines or if the nitro group is reduced. nih.gov Furthermore, untargeted metabolomic profiling of cells or organisms treated with the compound can reveal downstream changes in metabolic pathways, offering clues about its mechanism of action. nih.gov

Design of Next-Generation Chemical Probes and Tool Compounds

Should initial screening reveal a significant biological activity for this compound, the next logical step would be to design and synthesize second-generation chemical probes and tool compounds. These tools are indispensable for target validation and for dissecting complex biological pathways. nih.gov

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context. researchgate.netfrontiersin.org The design of such probes often starts with a bioactive "scaffold," which in this case would be the this compound structure. The process involves several key considerations:

Potency and Selectivity: The probe must bind to its intended target with high affinity and selectivity to avoid confounding off-target effects. researchgate.net

Functionalization: The core structure is modified to include a reporter group (e.g., a fluorophore for imaging or biotin (B1667282) for pull-down experiments) and often a reactive group for covalent labeling. nih.govfrontiersin.org

Structure-Activity Relationship (SAR): A library of analogs would be synthesized to establish a clear SAR, which helps in optimizing the probe's properties and in designing a corresponding inactive or negative control compound. nih.govucl.ac.uk

These probes would enable a variety of experiments, from visualizing the subcellular localization of the target protein to identifying its binding partners, thereby providing a deeper understanding of its biological role. researchgate.net

Collaborative Research Opportunities in Academic and Translational Science

The journey of a small molecule from a laboratory curiosity to a validated research tool or a clinical candidate is often long and requires a diverse set of expertise. Collaborative efforts between academic institutions and industrial partners are frequently essential for success. tandfonline.comnih.gov

Academic Role: Initial discovery and basic research on a compound like this compound would typically originate in an academic setting. This includes the initial synthesis, characterization, and screening for biological activity, as well as early-stage target identification and mechanistic studies. tandfonline.com

Translational Partnerships: If promising activity is identified, a partnership with a biotechnology or pharmaceutical company can provide the resources and expertise needed for further development. drugbank.comdndi.org Such collaborations are often facilitated by university technology transfer offices. tandfonline.com Industry partners bring crucial capabilities in lead optimization, medicinal chemistry, pharmacokinetics, toxicology, and navigating the complex regulatory landscape required for clinical trials. ucl.ac.ukdrugbank.com

Successful precedents for such collaborations are numerous. The development of the anticancer drug imatinib (B729) (Gleevec) was the result of a partnership between academic researchers at the University of Pennsylvania and the pharmaceutical company Novartis. mrlcg.com Similarly, the development of mRNA vaccines for COVID-19 involved foundational academic research commercialized by companies like Moderna and Pfizer/BioNTech. drugbank.com For a compound like this compound, a collaborative model could leverage academic innovation to explore its fundamental biology, while an industrial partner could drive the translational research necessary to develop it into a valuable chemical probe or therapeutic lead. dndi.orgucl.ac.uk

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of N-(3-acetamidophenyl)-2-nitrobenzamide?

- Answer : A combination of IR spectroscopy , ¹H NMR , UV spectroscopy , and thin-layer chromatography (TLC) is essential.

- IR spectroscopy identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- ¹H NMR confirms proton environments, such as aromatic protons (δ 7.0–8.5 ppm) and acetamido methyl groups (δ ~2.1 ppm) .

- UV spectroscopy monitors conjugation (λmax ~260–300 nm for nitrobenzamides) .

- TLC (silica gel GF254, ethyl acetate/hexane) assesses purity and detects impurities .

- Validation : Cross-reference spectral data with synthetic intermediates and literature for analogous nitrobenzamides .

Q. How can reaction conditions be optimized during the synthesis of this compound?

- Answer : Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilic acylation of 3-acetamidoaniline with 2-nitrobenzoyl chloride .

- Catalysts : Use triethylamine to neutralize HCl byproducts and improve reaction efficiency .

- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions .

- Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Yield optimization : Monitor reaction progress by TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Advanced Research Questions

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions) for this compound?

- Answer :

- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra for nitrobenzamides .

- Crystallography : If available, use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bonding .

- Statistical analysis : Apply linear regression (e.g., correlation coefficient >0.999 for UV quantification) to validate analytical methods .

- Case study : For discrepancies in nitro group vibrational frequencies, re-examine sample purity and solvent effects .

Q. What in silico strategies are applicable for predicting the biological targets and ADMET properties of this compound?

- Answer :

- Molecular docking : Use AutoDock or Schrödinger to model interactions with epilepsy-related targets (e.g., GABA receptors) based on structural analogs .

- QSAR models : Train models on nitrobenzamide derivatives to predict anticonvulsant activity and toxicity .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS <30% due to nitro group hydrophobicity) and cytochrome P450 interactions .

- Validation : Compare predictions with experimental IC50 values from in vitro assays (e.g., maximal electroshock tests in rodents) .

Q. How to design pharmacological studies to evaluate the anticonvulsant potential of this compound?

- Answer :

- Animal models : Use pentylenetetrazole (PTZ)-induced seizures in mice. Compare latency and mortality rates against controls (e.g., valproate) .